molecular formula C11H19NS2 B14227049 2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 830321-05-6

2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B14227049
CAS No.: 830321-05-6
M. Wt: 229.4 g/mol
InChI Key: RVUHVYJRJAMWKX-UHFFFAOYSA-N
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Description

2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of oct-1-en-1-yl thiol with a suitable thiazole precursor under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea or thioamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and rubber vulcanization agents

Mechanism of Action

The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of sulfur and nitrogen atoms within the thiazole ring makes it particularly versatile for various applications in research and industry .

Properties

CAS No.

830321-05-6

Molecular Formula

C11H19NS2

Molecular Weight

229.4 g/mol

IUPAC Name

2-oct-1-enylsulfanyl-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C11H19NS2/c1-2-3-4-5-6-7-9-13-11-12-8-10-14-11/h7,9H,2-6,8,10H2,1H3

InChI Key

RVUHVYJRJAMWKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CSC1=NCCS1

Origin of Product

United States

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